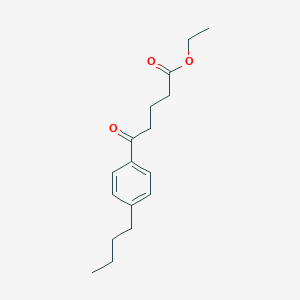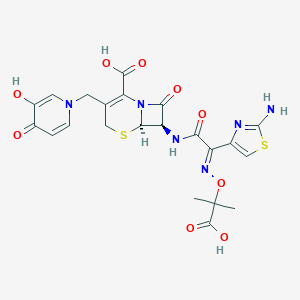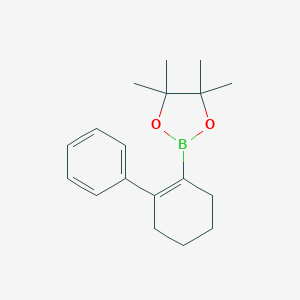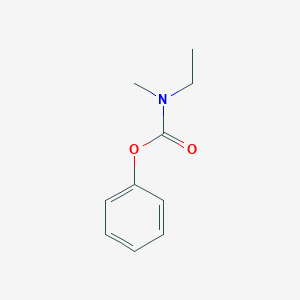![molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5](/img/structure/B152370.png)
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex molecule with multiple functional groups, including a cyanopyrrolidine moiety, an adamantyl group, and a pyrrolidine-2-carbonitrile structure. It is likely to be a synthetic molecule designed for biological activity, given the presence of these functional groups which are often seen in pharmaceuticals.
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the cyanopyrrolidine group. The adamantyl group could be introduced through a reaction with an adamantyl-containing reagent. The final carbonitrile group could be added through a nitrile-forming reaction. The stereoselectivity of the synthesis is crucial, as indicated by the (2S) configuration mentioned in the compound's name. This suggests that chiral synthesis methods or chiral resolution techniques would be necessary to achieve the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its multiple rings, including the pyrrolidine and adamantane structures, which would contribute to its three-dimensional conformation. The presence of the hydroxy group on the adamantyl moiety could lead to hydrogen bonding, potentially affecting the molecule's binding to biological targets. The nitrile group would contribute to the molecule's polarity and could be involved in additional chemical reactions .
Chemical Reactions Analysis
The compound's functional groups suggest it could undergo various chemical reactions. The nitrile group could be hydrolyzed to form a carboxylic acid or reduced to an amine. The hydroxy group on the adamantyl moiety could participate in esterification or etherification reactions. The pyrrolidine rings could undergo N-alkylation or acylation, depending on the reaction conditions and the presence of suitable electrophiles .
Physical and Chemical Properties Analysis
The physical properties of this compound would likely include a high melting point due to the rigid structure imparted by the adamantane group. Its solubility would depend on the solvent, with likely higher solubility in polar organic solvents due to the presence of the nitrile and hydroxy groups. The chemical properties would include reactivity associated with the nitrile and hydroxy groups, as well as the potential for the molecule to act as a ligand for metal ions or as an inhibitor for enzymes, given the structural complexity and presence of multiple functional groups .
Relevant Case Studies
While the specific compound has not been directly referenced in the provided papers, similar structures have been studied for their biological activity. For instance, the synthesis of 3-(2-adamantyl)pyrrolidines has been explored for activity against influenza A virus, indicating that the adamantyl group is a significant pharmacophore for antiviral activity . Additionally, the synthesis of various pyrrolidine derivatives has been investigated for their potential as enzyme inhibitors, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Kinetics
Vildagliptin has been identified as a potent, selective inhibitor of the dipeptidyl-peptidase IV (DPP-IV) enzyme. This inhibition plays a critical role in the modulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in glucose homeostasis. Research conducted by Brandt et al. (2005) detailed the kinetics of Vildagliptin's binding to DPP-IV, demonstrating its slow-binding inhibitor characteristics with a Ki of 17nM. The study also confirmed Vildagliptin's selectivity, noting its negligible inhibition of other peptidases such as dipeptidyl-peptidase 8, dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, and aminopeptidase M, highlighting its targeted mechanism of action (Brandt et al., 2005).
Synthesis and Chemical Properties
Several studies have focused on the synthesis of Vildagliptin and its intermediates. For instance, Li et al. (2021) presented efficient methods for preparing Vildagliptin intermediates, achieving high yields through simplified synthetic routes. This research underscores the importance of developing streamlined processes for synthesizing pharmaceutical compounds, which can enhance their accessibility and reduce production costs (Li et al., 2021).
Antimicrobial and Antibacterial Activity
Research on the antimicrobial and antibacterial activities of pyrrolidine derivatives, including those related to Vildagliptin, has demonstrated significant potential. Bogdanowicz et al. (2013) investigated novel 4-pyrrolidin-3-cyanopyridine derivatives, evaluating their antimicrobial activity against various aerobic and anaerobic bacteria. These studies indicate the broader applicability of pyrrolidine-based compounds in treating bacterial infections, beyond their primary use in diabetes management (Bogdanowicz et al., 2013).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of Vildagliptin is crucial for optimizing its therapeutic efficacy. He et al. (2009) explored the absorption, metabolism, and excretion of Vildagliptin in humans, revealing that the compound is extensively metabolized before excretion. The study highlighted the compound's transformation into multiple metabolites, with a major pathway involving cyano group hydrolysis not mediated by cytochrome P450 enzymes. Such insights are invaluable for predicting drug interactions and enhancing patient safety (He et al., 2009).
Propiedades
IUPAC Name |
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-SLICPZRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S)-1,1'-(2,2'-((3-Hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














